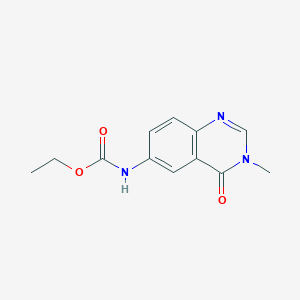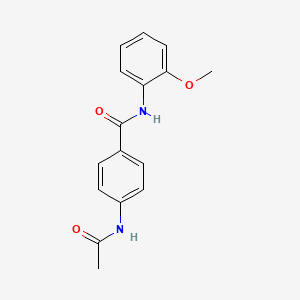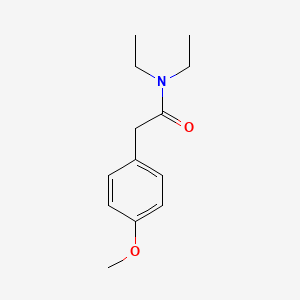![molecular formula C16H16N4O2 B5531500 2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)
2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phthalazinone derivatives, including compounds similar to "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one," involves multi-step chemical reactions starting from basic structures like phthalic anhydride. These processes often employ condensation reactions, utilizing intermediates such as methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, leading to various substituted phthalazin-1(2H)-one derivatives. The synthesis pathways emphasize the role of organocatalytic reactions and multicomponent reactions in creating complex heterocyclic compounds with defined structural characteristics (Sridhara et al., 2010).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is characterized by the presence of heterocyclic rings, including oxadiazole and phthalazinone moieties. These structures are often elucidated using spectral data techniques such as NMR, IR, and mass spectroscopy, providing insights into the compound's electronic configuration and spatial arrangement. Structural analyses highlight the importance of heterocycles in determining the compound's reactivity and potential biological activities (Allaka et al., 2023).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including cyclocondensation, which is pivotal in synthesizing complex molecules with enhanced pharmacological profiles. These compounds' reactivity is significantly influenced by their functional groups, leading to diverse antimicrobial and anticancer activities. The chemical properties of these compounds are explored through their interactions with biological targets, demonstrating the influence of molecular structure on their reactivity and biological outcomes (Sangani et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the synthesis and antimicrobial efficacy of derivatives similar to "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one". These compounds have shown promising results against various bacteria and fungi strains, indicating their potential as antimicrobial agents. For instance, the synthesis of phthalazin-1(2H)-one derivatives and their subsequent evaluation for antimicrobial activity against different bacterial and fungal strains highlight the compound's applicability in addressing microbial resistance issues (Sridhara et al., 2010; Sridhara et al., 2011).
Anticancer Applications
Another significant area of application for "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one" derivatives is in the development of anticancer therapies. Studies have shown that certain derivatives exhibit anti-proliferative activity against human epithelial cell lines, including liver (HepG2) and breast (MCF-7) cancer cells, without harming normal fibroblasts. The compounds' mechanisms of action have been explored through molecular docking studies, indicating their potential as novel anticancer agents (Hekal et al., 2020).
Synthesis and Characterization
The synthesis and characterization of "2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one" derivatives are crucial for their scientific applications. Various methodologies, including one-pot synthesis and multicomponent reactions, have been developed to synthesize these compounds efficiently. These synthetic strategies not only facilitate the production of derivatives with potential antimicrobial and anticancer activities but also allow for the exploration of their various pharmacological properties (Behalo, 2016; Torkian et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16-13-8-4-3-7-12(13)9-17-20(16)10-14-18-15(22-19-14)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMBMNPCXBGZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)


![N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)


![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5531489.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-3-piperidinecarboxamide](/img/structure/B5531512.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5531520.png)
